N'-(2-naphthylmethylene)benzohydrazide

Descripción

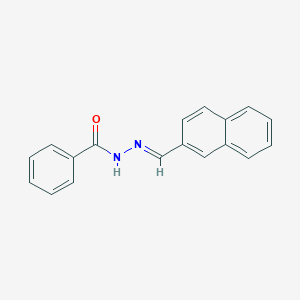

N'-(2-Naphthylmethylene)benzohydrazide (CAS: 303760-60-3) is a hydrazone derivative synthesized via condensation of benzohydrazide with 2-naphthaldehyde. Its structure features a benzohydrazide core conjugated to a 2-naphthylmethylene group, enabling π-π stacking and hydrogen bonding interactions.

Propiedades

Fórmula molecular |

C18H14N2O |

|---|---|

Peso molecular |

274.3g/mol |

Nombre IUPAC |

N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |

InChI |

InChI=1S/C18H14N2O/c21-18(16-7-2-1-3-8-16)20-19-13-14-10-11-15-6-4-5-9-17(15)12-14/h1-13H,(H,20,21)/b19-13+ |

Clave InChI |

PELFDAIRBMAVCL-CPNJWEJPSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2 |

SMILES isomérico |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 |

SMILES canónico |

C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Benzohydrazide Derivatives

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxy in H18–H22) enhance solubility and stability, while bulky groups (e.g., naphthyl) may reduce reaction yields due to steric hindrance .

- Synthetic Flexibility : The condensation step allows modular substitution, enabling tailored biological or electronic properties .

Physicochemical Properties

Theoretical studies () suggest that substituents like dimethylamino groups lower the HOMO-LUMO gap (ΔE = 4.2 eV vs.

Anticancer Activity

Table 2: Cytotoxic Activity of Benzohydrazide Derivatives

| Compound | Cell Line (IC₅₀, µM) | Reference |

|---|---|---|

| 5a () | A549 (0.0316) | |

| 5c () | A549 (0.06) | |

| Cisplatin (Control) | A549 (0.045–0.052) | |

| CHBH () | Multiple cancer lines (LSD1 inhibition) |

Key Findings :

- Halogenated derivatives (e.g., 5a: 4-chloro, 2,4-dichloro) exhibit superior cytotoxicity, with IC₅₀ values surpassing cisplatin .

- The 2-naphthyl group in the target compound may enhance DNA intercalation or kinase inhibition, though specific data are lacking .

Antimicrobial and Antioxidant Activity

- Antimicrobial : Derivatives with thiophene (S3) or 4-chloro (S4) substituents show moderate activity against S. aureus and E. coli (MIC = 12.5–25 µg/mL) .

- Antioxidant : Methoxy-substituted derivatives (e.g., H18–H22) demonstrate strong DPPH radical scavenging (IC₅₀ = 18–22 µM), attributed to electron-donating groups stabilizing free radicals .

Electronic and Reactivity Profiles

Theoretical calculations () highlight that:

- N'-(4-Dimethylaminobenzylidene)benzohydrazide: Lower ΔE (4.2 eV), higher hardness (η = 2.1 eV), and elevated dipole moment (μ = 5.6 Debye) compared to unsubstituted analogs, favoring nucleophilic attack and antibacterial activity .

- 2-Naphthyl Substituent : Expected to increase π-π interactions and binding affinity in enzyme pockets, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.